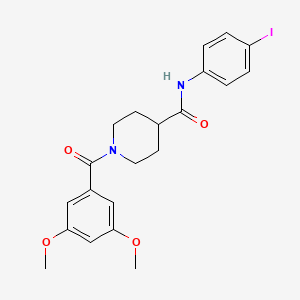![molecular formula C19H22O3 B5112857 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)
3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is a chemical compound that belongs to the class of aldehydes. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is not fully understood. However, it is believed to act by inhibiting the expression of pro-inflammatory cytokines and enzymes, reducing oxidative stress, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative damage, and induce apoptosis in cancer cells. It has also been shown to have potential as a drug delivery system due to its ability to penetrate cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde in lab experiments is its unique properties, which make it a valuable tool for studying inflammation, oxidative stress, and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde. One area of interest is its potential as a drug delivery system. Researchers are also interested in exploring its anti-inflammatory and antioxidant properties further. Additionally, there is potential for this compound to be used in the development of new cancer therapies. Further studies are needed to fully understand its mechanism of action and potential applications.
In conclusion, this compound is a valuable compound for scientific research due to its unique properties and potential applications. Its anti-inflammatory, antioxidant, and antitumor properties make it a valuable tool for studying these areas. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde involves the reaction between 2-isopropyl-5-methylphenol and 3-bromo-1-(2-(2-hydroxyethoxy)phenyl)prop-1-en-1-one in the presence of a base. The reaction yields the desired product, which is then purified through column chromatography.
Aplicaciones Científicas De Investigación
3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential as a drug delivery system due to its ability to penetrate cell membranes.
Propiedades
IUPAC Name |
3-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-14(2)18-8-7-15(3)11-19(18)22-10-9-21-17-6-4-5-16(12-17)13-20/h4-8,11-14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARWOYPQALHPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)

![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)

![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
